2-Bromo-4-methyl-5-(trifluoromethyl)aniline

Vue d'ensemble

Description

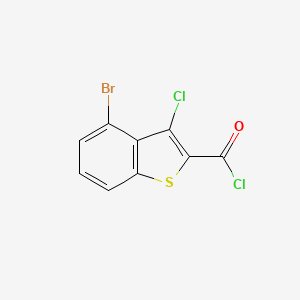

“2-Bromo-4-methyl-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula BrC6H3(CF3)NH2 . It is a clear colorless to light yellow liquid . This compound is used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 3-Aminobenzotrifluoride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it is known to be used in the synthesis of inhibitors of the HCV NS3 protease .Physical and Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . It has a molecular weight of 240.02 . The compound has a refractive index of 1.522 and a density of 1.675 g/mL at 25 °C .Applications De Recherche Scientifique

Vibrational Analysis and Material Properties

- The compound has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the electronic and structural aspects of such compounds, which can contribute to the development of new materials, especially in the field of nonlinear optical (NLO) materials (Revathi et al., 2017).

Synthesis and Structural Elaboration

- Research has explored the acid-catalyzed cyclization-condensation of anilines like 2-Bromo-4-methyl-5-(trifluoromethyl)aniline with other compounds. This process is significant in creating various chemical structures, potentially leading to the development of new pharmaceuticals or materials (Marull & Schlosser, 2003).

Chemical Reactions and Catalysis

- Studies have investigated the palladium-catalyzed coupling of arylamines, including compounds similar to this compound. Such research is pivotal for advancing synthetic chemistry, providing new pathways for creating complex organic compounds (Kino et al., 2008).

Photocatalysis and Fluoroalkylation

- There is research on the visible-light-induced fluoroalkylation of anilines, which shows the potential of this compound in photocatalysis. This can be crucial for the synthesis of functionally diverse organic compounds (Kong et al., 2017).

Epoxy Systems and Water Resistance

- The compound has been involved in the synthesis of epoxy systems with improved water resistance. Understanding such chemical properties is important for developing materials with specific desired characteristics, like enhanced durability (Johncock & Tudgey, 1983).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .

Mode of Action

It’s structurally similar compound, 2-bromo-5-(trifluoromethyl)aniline, has been used in the synthesis of inhibitors of hcv ns3 protease . These inhibitors typically work by binding to the active site of the enzyme, preventing it from cleaving its substrates and thus disrupting the viral life cycle.

Biochemical Pathways

If it acts similarly to 2-bromo-5-(trifluoromethyl)aniline, it may interfere with the hcv life cycle by inhibiting the ns3 protease .

Pharmacokinetics

The metabolic fate and urinary excretion of a similar compound, 2-bromo-4-trifluoromethylaniline, has been studied in rats . The compound was dosed to Sprague-Dawley rats and urine was collected over specific intervals . This suggests that the compound may be metabolized and excreted in the urine, but further studies are needed to confirm this for 2-Bromo-4-methyl-5-(trifluoromethyl)aniline.

Result of Action

Similar compounds have been shown to have antimicrobial effects . If this compound acts as an inhibitor of HCV NS3 protease, it could potentially disrupt the viral life cycle and prevent the replication of the virus.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a cool, dry, and well-ventilated place and keep the container tightly closed . Strong oxidizing agents are considered incompatible materials .

Propriétés

IUPAC Name |

2-bromo-4-methyl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c1-4-2-6(9)7(13)3-5(4)8(10,11)12/h2-3H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBNGEOXDNRDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.